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Abstract
Escitalopram, the S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram,

is a widely prescribed medication for the treatment of major depressive disorder and

generalized anxiety disorder. The hydrobromide salt of escitalopram is a common active

pharmaceutical ingredient (API). A thorough understanding of its solid-state properties,

particularly its crystal structure and potential for polymorphism, is critical for ensuring consistent

quality, stability, and bioavailability of the final drug product. This technical guide provides a

comprehensive overview of the current knowledge regarding the crystal structure of

escitalopram hydrobromide and explores the concept of polymorphism as it pertains to this

and other escitalopram salts. Detailed experimental protocols for key analytical techniques are

also provided to aid researchers in their own investigations.

Introduction to Escitalopram and the Significance of
Solid-State Properties
Escitalopram functions by selectively inhibiting the reuptake of serotonin in the brain, thereby

increasing its availability in the synaptic cleft.[1] It is the therapeutically active enantiomer of

citalopram, with the R-enantiomer being largely inactive and potentially even counteracting the

effects of the S-enantiomer.[1] The solid-state form of an API can have a profound impact on its

physicochemical properties. Different crystalline arrangements, or polymorphs, of the same
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compound can exhibit variations in melting point, solubility, dissolution rate, and stability.[2]

These differences can, in turn, affect the drug's bioavailability and therapeutic efficacy.

Therefore, comprehensive characterization of the crystal structure and a thorough screening

for polymorphs are essential steps in the development of any new drug substance.

Crystal Structure of Escitalopram Hydrobromide
While specific single-crystal X-ray diffraction data for escitalopram hydrobromide is not

readily available in the public domain, the crystal structure of its racemic counterpart,

citalopram hydrobromide, has been solved and refined using synchrotron X-ray powder

diffraction data.[3]

It is a common phenomenon for the crystal structure of a pure enantiomer to be closely related

to that of its racemate. In the case of the oxalate salts of citalopram, it has been noted that the

X-ray powder diffractograms of the racemate and the S-enantiomer are very similar, suggesting

they are essentially isostructural.[3] The primary difference is the presence of a crystallographic

inversion center in the racemate's crystal lattice, which is absent in the enantiomer's structure.

[3] It is therefore highly probable that escitalopram hydrobromide is isostructural with

citalopram hydrobromide.

The crystallographic data for citalopram hydrobromide is summarized in Table 1. The structure

is characterized by N–H⋯Br hydrogen bonds, although the crystal energy is primarily

dominated by van der Waals forces.[3]

Table 1: Crystallographic Data for Citalopram Hydrobromide
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Parameter Value

Chemical Formula C₂₀H₂₂BrFN₂O

Crystal System Monoclinic

Space Group P 2₁/c

a (Å) 10.76645(6)

b (Å) 33.07086(16)

c (Å) 10.89285(5)

β (°) 90.8518(3)

Volume (Å³) 3878.03(4)

Z 8

Data sourced from a study on the crystal structure of citalopram hydrobromide.[3]

Crystalline State Relationship

Racemate (Citalopram HBr) Enantiomer (Escitalopram HBr)
Likely Isostructural

Click to download full resolution via product page

Logical relationship between racemate and enantiomer crystal structures.

Polymorphism in Escitalopram Salts
Polymorphism is the ability of a solid material to exist in more than one crystal form or

arrangement.[2] While there is a lack of publicly available data demonstrating the existence of

polymorphs for escitalopram hydrobromide specifically, the phenomenon is well-documented

for other salts of escitalopram. This underscores the importance of conducting thorough

polymorph screens for any new salt form of this API.
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For instance, a public assessment report has mentioned that escitalopram oxalate exists as

"Form-I".[4] Furthermore, different crystalline forms of escitalopram gentisate, designated as

Form I and Form II, have been characterized by X-ray powder diffraction (XRPD).[5] The

characteristic XRPD peaks for these forms are presented in Table 2.

Table 2: Characteristic XRPD Peaks for Escitalopram Gentisate Polymorphs (Degrees 2θ ±

0.2)

Form I Form II

12.9 10.0

16.8 12.4

18.3 17.3

19.9 20.0

21.1 21.3

Data sourced from a patent on new salt and solid state forms of escitalopram.[5]

The existence of polymorphism in other escitalopram salts strongly suggests that escitalopram
hydrobromide could also exhibit this phenomenon under different crystallization conditions. A

systematic polymorph screen is therefore a critical step in its development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.sukl.sk/buxus/docs/download/VHS00805336.pdf
https://patents.google.com/patent/US20210380550A1/en
https://patents.google.com/patent/US20210380550A1/en
https://www.benchchem.com/product/b1244730?utm_src=pdf-body
https://www.benchchem.com/product/b1244730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Polymorph Screening Workflow

API Salt Solution

Crystallization under Various Conditions
(Solvents, Temperatures, etc.)

Generation of Solid Forms

Characterization by Analytical Techniques
(PXRD, DSC, TGA, Spectroscopy)

Data Analysis and Comparison
(Identify Unique Forms)

Identified Polymorphs and Amorphous Form

Stability and Interconversion Studies

Selection of Optimal Form
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A general experimental workflow for polymorph screening.
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Experimental Protocols for Solid-State
Characterization
The following sections provide detailed methodologies for the primary analytical techniques

used in the characterization of crystalline and polymorphic forms of pharmaceutical solids.

Powder X-ray Diffraction (PXRD)
Objective: To obtain a diffraction pattern that is a unique "fingerprint" of the crystalline solid,

allowing for the identification of the crystal form and differentiation between polymorphs.

Methodology:

Sample Preparation:

A small amount of the escitalopram hydrobromide powder (typically 5-10 mg) is gently

ground using a mortar and pestle to ensure a random orientation of the crystallites and to

minimize preferred orientation effects.

The powdered sample is then carefully packed into a sample holder, ensuring a flat and

level surface.

Instrument Setup:

A typical powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406

Å) is used.

The instrument is operated in reflection mode.

The X-ray tube voltage and current are set to appropriate values (e.g., 40 kV and 40 mA).

Data Collection:

The diffraction pattern is recorded over a 2θ range of, for example, 2° to 40°.

A step size of 0.02° and a scan speed of 1°/min are commonly used.
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The sample is often rotated during the measurement to further reduce the effects of

preferred orientation.

Data Analysis:

The resulting diffractogram (a plot of intensity versus 2θ) is analyzed to identify the

positions and relative intensities of the diffraction peaks.

These peak patterns are compared with reference patterns from a database or from

previously characterized polymorphs to identify the crystalline form.

Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the material as a

function of temperature. This allows for the determination of melting points, enthalpies of

fusion, and the detection of solid-solid phase transitions between polymorphs.

Methodology:

Sample Preparation:

A small amount of the escitalopram hydrobromide sample (typically 1-5 mg) is

accurately weighed into an aluminum DSC pan.

The pan is hermetically sealed with a lid. An empty, hermetically sealed aluminum pan is

used as a reference.

Instrument Setup:

The DSC instrument is calibrated for temperature and enthalpy using a certified indium

standard.

A nitrogen purge gas is used at a constant flow rate (e.g., 50 mL/min) to maintain an inert

atmosphere and prevent oxidative degradation.

Data Collection:

The sample and reference pans are placed in the DSC cell.
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The sample is heated at a constant rate, typically 10 °C/min, over a temperature range

that encompasses the expected thermal events (e.g., 25 °C to 200 °C).

The heat flow to the sample relative to the reference is recorded as a function of

temperature.

Data Analysis:

The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting)

and exothermic events (e.g., crystallization).

The onset temperature of the melting peak is typically taken as the melting point.

The area under the melting peak is integrated to determine the enthalpy of fusion.

Different polymorphs will generally exhibit different melting points and/or enthalpies of

fusion.

Conclusion
The solid-state properties of escitalopram hydrobromide are a critical aspect of its

characterization for pharmaceutical development. While the crystal structure of its racemate,

citalopram hydrobromide, is well-defined, and it is highly probable that escitalopram
hydrobromide is isostructural, a definitive single-crystal structure determination would be

beneficial. Furthermore, although no polymorphs of escitalopram hydrobromide have been

reported in the public literature, the known polymorphism of other escitalopram salts highlights

the necessity of comprehensive polymorph screening. The application of standard analytical

techniques such as PXRD and DSC, following the detailed protocols provided herein, is

essential for the identification and characterization of the crystalline form of escitalopram
hydrobromide, ultimately ensuring the quality and consistency of this important antidepressant

medication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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